2-chloro-4-fluoro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN5O/c1-12-23-16(11-17(24-12)25-8-2-3-9-25)21-6-7-22-18(26)14-5-4-13(20)10-15(14)19/h4-5,10-11H,2-3,6-9H2,1H3,(H,22,26)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQSPRZNSATVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-4-fluoro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide, also known by its CAS number 1203131-01-4, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1203131-01-4 |
| Molecular Formula | C₁₈H₂₁ClFN₅O |
| Molecular Weight | 377.8 g/mol |
The structure of this compound features a pyrimidine ring substituted with a pyrrolidine moiety, which is significant for its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit inhibitory effects on various kinases involved in critical cellular processes. For instance, studies have shown that related pyrimidine derivatives can inhibit protein kinases such as PfGSK3 and PfPK6, which are implicated in malaria pathogenesis .
In Vitro Studies
Several in vitro studies have assessed the biological activity of this compound and its analogs:
- Inhibition of Kinases : The compound has been tested against several kinases, showing promising IC₅₀ values in the low nanomolar range. For example, a related compound demonstrated significant inhibition with an IC₅₀ value of 17 nM against PfCDPK1, indicating strong potential for antimalarial activity .
- Antiproliferative Effects : In cancer research, compounds with similar structures have been noted for their ability to inhibit cell proliferation in various cancer cell lines. The exact mechanism often involves the disruption of signaling pathways that promote cell survival and proliferation.
Case Study 1: Antimalarial Activity
A study focusing on novel pyrimidine derivatives highlighted the efficacy of these compounds against Plasmodium falciparum, the causative agent of malaria. The study reported that certain derivatives exhibited potent antimalarial activity by inhibiting key kinases necessary for parasite survival during different life cycle stages .
Case Study 2: Cancer Therapeutics
Another investigation explored the potential of pyrimidine-based compounds as anticancer agents. In vitro assays revealed that these compounds could induce apoptosis in cancer cells by activating specific signaling pathways associated with programmed cell death .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profile is crucial for evaluating the therapeutic potential of any drug candidate. Although detailed PK data for this compound is limited, analogs have shown favorable absorption and distribution characteristics.
Toxicological Assessments
Preliminary toxicological assessments indicate that while some related compounds exhibit low toxicity profiles at therapeutic doses, comprehensive studies are required to ascertain the safety margins specifically for this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide monohydrate (BP 27384)
- Structural Differences: Replaces the benzamide group with a thiazolecarboxamide. Substitutes pyrrolidin-1-yl with a 4-(2-hydroxyethyl)piperazine group on the pyrimidine. Features a thiazole ring instead of the ethylamino linker.
- The thiazolecarboxamide moiety might reduce steric hindrance, enhancing binding to flat hydrophobic pockets in target proteins .
2-chloro-N-(4-chlorobenzyl)pyrimidin-4-amine
- Structural Differences: Lacks the benzamide and ethylamino bridge. Contains a 4-chlorobenzyl group directly attached to the pyrimidine.
- Functional Implications: Simplified structure may result in lower molecular weight (~250 g/mol vs. Absence of fluorine reduces electron-withdrawing effects, possibly decreasing stability under oxidative conditions .
Chromeno[2,3-d]pyrimidin-4-one derivatives (e.g., Compound 4 from )
- Structural Differences :
- Features a fused chromene-pyrimidine scaffold instead of a discrete pyrimidine ring.
- Includes a chlorobenzylidene group and lacks the fluoro substituent.
- Functional Implications :
- The fused ring system could enhance planar rigidity, favoring intercalation into DNA or stacked protein domains.
- Chlorobenzylidene may introduce π-π stacking interactions absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
